(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE
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Overview
Description
(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazine ring system. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate to form the intermediate compound, which is then cyclized to produce the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted benzothiadiazine derivatives .
Scientific Research Applications
(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine ring system and exhibit similar pharmacological activities.
1,3,4-Thiadiazole derivatives: These compounds have a different ring structure but also show diverse biological activities.
Uniqueness
The uniqueness of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group, in particular, enhances its pharmacological potential compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
(1-ethyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-19-13-6-4-5-7-14(13)23(21,22)15(17-19)16(20)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUXVFHTVJLHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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